4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol
Description
4-Chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol is a Schiff base synthesized via the condensation of 5-chlorosalicylaldehyde with 3-chlorobenzylamine. The compound features an (E)-configuration around the imine (C=N) bond, stabilized by an intramolecular O–H···N hydrogen bond, forming an S(6) ring motif . This structural motif is common in Schiff bases and contributes to their stability and planarity. The presence of chlorine substituents at the 4-position of the phenol ring and the 3-position of the benzyl group enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)methyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFSTGYOBWPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
Substituent Effects on Electronic Properties
- 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol (Ommenya et al., 2020): Replacing the 3-chlorobenzyl group with a 4-fluorophenyl group introduces a fluorine atom, which is smaller and more electronegative than chlorine.
- 4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol (): Bromine’s larger atomic radius and polarizability compared to chlorine alter crystal packing and van der Waals interactions, leading to distinct lattice parameters (e.g., space group P21/n vs. P21/c in chloro analogs) .
Crystallographic Differences
- 4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol (): The 3,4-dimethylphenyl substituent introduces steric bulk, increasing dihedral angles between aromatic rings (2.71° vs. near-planar arrangements in simpler analogs). Weak C–H···π interactions dominate crystal packing, unlike the C–H···Cl interactions observed in the 3-chloro derivative .
- 4-Chloro-2-{[(2-ethoxyphenyl)imino]methyl}phenol (): The ethoxy group (–OCH2CH3) introduces conformational flexibility and stronger hydrogen-bonding capacity, resulting in different crystal symmetries (e.g., monoclinic vs. orthorhombic systems) .
Table 1: Crystallographic Parameters of Selected Analogs
Antibacterial Properties
- The target compound’s metal complexes (e.g., Cu(II), Ni(II)) show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to 4-fluoro analogs (MIC = 28 µg/mL) .
- 4-Nitro derivatives (): Exhibit reduced activity due to poor membrane permeability caused by the nitro group’s polarity .
Antioxidant and Antidiabetic Potential
- 4-Methylphenol analogs (): Demonstrate superior α-amylase inhibition (IC50 = 12.5 µM) compared to chloro derivatives (IC50 = 18.7 µM), attributed to methyl’s hydrophobic interactions .
Biological Activity
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol, a Schiff base compound, has garnered attention in recent years for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, supported by relevant data and case studies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 280.1 g/mol. Its structure features a phenolic group, chloro substituents, and an imino linkage to a chlorobenzyl group, which contribute to its biological reactivity and interactions with various biological systems .
Synthesis
The synthesis of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol typically involves a condensation reaction between 4-chlorosalicylaldehyde and 3-chlorobenzylamine in the presence of an acid catalyst. This method is efficient and yields the desired compound with good purity.
Enzyme Inhibition
The compound's ability to form metal complexes via its imine nitrogen and phenolic oxygen positions it as a candidate for enzyme inhibition studies. Similar Schiff bases have demonstrated urease inhibitory activity, indicating that 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol may also possess enzyme-inhibiting capabilities. The interaction mechanisms often involve binding to active sites on enzymes, altering their catalytic activities.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial effects of various Schiff bases found that many exhibited moderate to good activity against common pathogens. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL for different microorganisms, suggesting that derivatives of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol could be explored further in this context .
- Enzyme Interaction Studies : Molecular docking studies have been employed to predict the binding affinities of similar compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies indicated that certain Schiff bases could inhibit these enzymes more effectively than established drugs, highlighting the potential of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol in therapeutic applications .
The proposed mechanism of action for 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol involves:
- Binding to Enzymes : The compound may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Metal Complex Formation : Its ability to chelate metal ions could enhance its biological activity, particularly in enzyme inhibition scenarios.
Comparative Analysis
| Property | 4-Chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol | Similar Compounds |
|---|---|---|
| Molecular Formula | Varies (e.g., chlorothymol: ) | |
| Antimicrobial Activity | Potentially active | Proven activity against MRSA |
| Enzyme Inhibition | Suggested potential | Established activity |
| Synthesis Method | Condensation reaction | Similar methods |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
